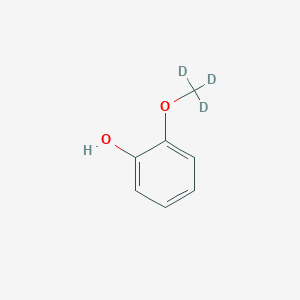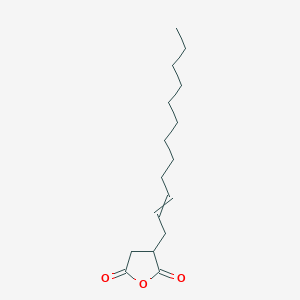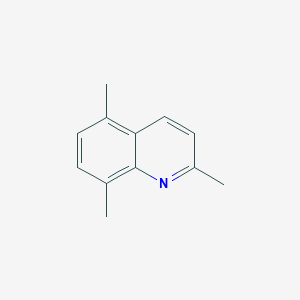
2,5,8-Trimethylquinoline
概要
説明
Synthesis Analysis
The synthesis of 2,5,8-Trimethylquinoline and its derivatives involves various chemical reactions, including the nucleophilic substitution reaction. One example includes the synthesis of 4-aminoquinazoline derivatives through the reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine, indicating a method for preparing compounds related to 2,5,8-Trimethylquinoline (Liu et al., 2007). Another approach involves cascade reactions under specific conditions, highlighting the versatility and complexity of synthesizing quinoline derivatives (Mishra et al., 2017).
Molecular Structure Analysis
The molecular structure of 2,5,8-Trimethylquinoline derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, novel methoxyquinoline derivatives were synthesized, and their structures were elucidated through X-ray, FT-IR, NMR analysis, providing insights into the molecular geometry and electronic structure of these compounds (Ökten et al., 2021).
Chemical Reactions and Properties
2,5,8-Trimethylquinoline and its derivatives participate in various chemical reactions, leading to a wide range of chemical properties. The reactions of fluorophosphoranes with derivatives of quinoline, for instance, have been studied to understand the formation of mono-substituted derivatives and the potential for intramolecular coordination (Krebs et al., 1989).
Physical Properties Analysis
The physical properties of 2,5,8-Trimethylquinoline derivatives, including solubility, melting points, and thermal stability, have been explored through various studies. These properties are crucial for determining the compound's potential applications and handling requirements.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH sensitivity, and photophysical properties, have been extensively researched. For example, derivatives of 8-hydroxyquinoline show OFF-ON-OFF type of pH-sensing properties, indicating the compound's potential in developing pH sensors (Chen et al., 2011).
科学的研究の応用
Fluorimetric Properties : The fluorescence intensity of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) correlates with its concentration, useful in determining its concentration in polymer additives and rubber samples (Moldovan et al., 2006).
Cancer Treatment : Quinoline-8-carboxamides show promise as a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitors, offering potential treatment options for cancer (Lord et al., 2009).
Pneumocystis Pneumonia Treatment : 8-Aminoquinolines from the Walter Reed Army Institute for Research have been found effective in treating and preventing Pneumocystis pneumonia at low doses, with activity surpassing primaquine and comparable to trimethoprim-sulfamethoxazole (Bartlett et al., 1991).
Bioaccumulation Studies : High doses of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) can accumulate in tissues, but these residues dissipate after discontinuation (Ioannou et al., 1987).
Antioxidant Properties : 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline (THQ) is less cytotoxic and genotoxic than ethoxyquin, suggesting potential as an antioxidant in animal feeds (Blaszczyk & Skolimowski, 2006).
C-N Bond Formation Catalysis : Silver ions effectively catalyze the formation of a C-N bond in 1,2-dihydro-2,2,4-trimethylquinolines, resulting in C,N-linked dimeric forms (Fotie et al., 2012).
Fish Meal Preservation : Hydroquin, an analogue of ethoxyquin, is a competitive and affordable antioxidant for protecting polyunsaturated fatty acids in fish meal, with a patent for its use (Koning, 2002).
Synthesis for Disease Treatment : Recent advances in the synthesis of 8-hydroxyquinolines show potential for developing effective and low-toxic drugs against diseases like cancer (Saadeh et al., 2020).
Safety And Hazards
The safety data sheet for 2,5,8-Trimethylquinoline indicates that it is harmful if swallowed . It also causes skin irritation and serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
2,5,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-4-5-9(2)12-11(8)7-6-10(3)13-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDDVZQIJZBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588930 | |
| Record name | 2,5,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Trimethylquinoline | |
CAS RN |
102871-69-2 | |
| Record name | 2,5,8-Trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102871-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

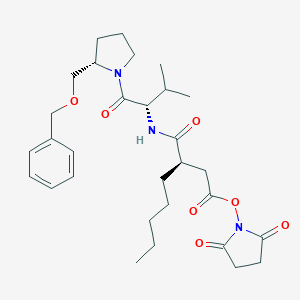
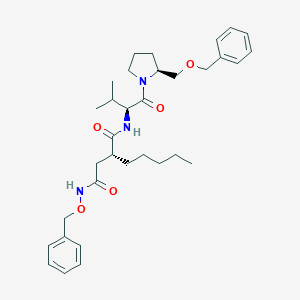
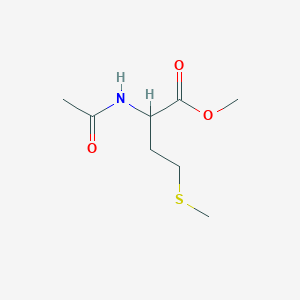
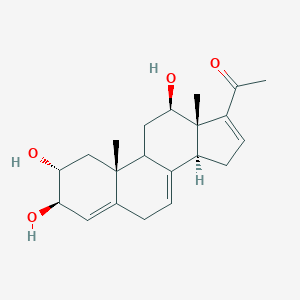
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
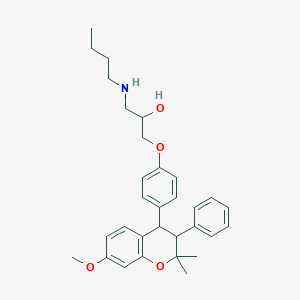
![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
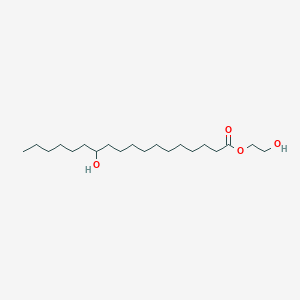
![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)
